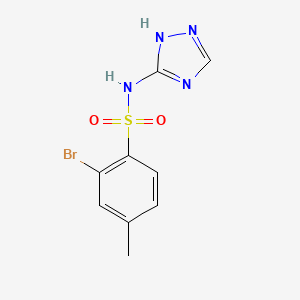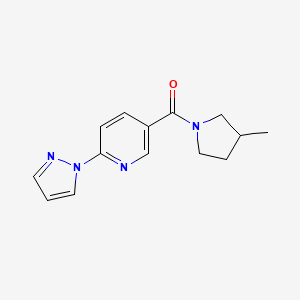
N-(1H-indol-2-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-indol-2-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide, also known as IBTS, is a compound that has gained significant attention in the scientific community due to its potential use in biomedical research. IBTS is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure, making it a promising candidate for various applications in biochemistry and pharmacology.
Mechanism of Action
The mechanism of action of N-(1H-indol-2-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide is based on its ability to interact with specific biomolecules through non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions result in a change in the compound's fluorescence properties, which can be measured and used to detect the presence of the target biomolecule.
Biochemical and Physiological Effects:
N-(1H-indol-2-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide has been shown to have minimal toxicity and is relatively stable under physiological conditions, making it a suitable candidate for in vitro and in vivo studies. The compound's ability to selectively bind to specific biomolecules has potential applications in the diagnosis and treatment of various diseases, including cancer and neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
N-(1H-indol-2-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide has several advantages for laboratory experiments, including its high sensitivity and selectivity towards specific biomolecules, its ease of synthesis, and its relatively low cost. However, the compound's limitations include its poor solubility in aqueous solutions, which can limit its use in certain applications, and its potential for non-specific binding to other biomolecules, which can lead to false-positive results.
Future Directions
There are several potential future directions for research on N-(1H-indol-2-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide, including the development of new synthetic methods to improve its solubility and the exploration of its potential use in vivo as a diagnostic tool for various diseases. Additionally, the compound's ability to selectively bind to specific biomolecules could be further optimized through the modification of its structure, leading to the development of more effective probes for biomedical research.
Synthesis Methods
The synthesis of N-(1H-indol-2-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide involves the reaction of 2-aminobenzothiazole with indole-2-carboxaldehyde and sulfanilamide in the presence of a suitable catalyst. This process results in the formation of N-(1H-indol-2-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide as a yellow crystalline solid with a high degree of purity.
Scientific Research Applications
N-(1H-indol-2-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide has been extensively studied for its potential use as a fluorescent probe for the detection of various biomolecules, including proteins, nucleic acids, and carbohydrates. The compound's unique structure and photophysical properties make it an ideal candidate for such applications, as it exhibits high sensitivity and selectivity towards specific biomolecules.
properties
IUPAC Name |
N-(1H-indol-2-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S2/c20-23(21,14-7-3-6-13-15(14)19-22-18-13)16-9-11-8-10-4-1-2-5-12(10)17-11/h1-8,16-17H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPGVZPFDOXSPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)CNS(=O)(=O)C3=CC=CC4=NSN=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-indol-2-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[1,2-a]pyridin-8-yl-(3-pyrazol-1-ylpiperidin-1-yl)methanone](/img/structure/B7572923.png)
![[4-[(1-methylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]-(1H-pyrrol-2-yl)methanone](/img/structure/B7572924.png)

![(2R)-N-[[1-(4-fluorophenyl)cyclohexyl]methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7572948.png)
![3-(1,3-Dioxolan-2-yl)-1-[(3-fluorophenyl)methyl]piperidine](/img/structure/B7572954.png)
![1-(5-Methyl-1,2-oxazol-3-yl)-3-[6-(2,2,3,3-tetrafluoropropoxy)pyridin-3-yl]urea](/img/structure/B7572962.png)

![N-[2-methyl-2-(2-methylphenyl)propyl]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide](/img/structure/B7572986.png)
![3-[(1-Methylimidazol-4-yl)sulfonylamino]-5-(trifluoromethyl)benzoic acid](/img/structure/B7572993.png)

![1-[1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl]-3-(4-fluorophenyl)urea](/img/structure/B7573011.png)
![4-[2-[(6-Ethylpyrimidin-4-yl)amino]ethyl]benzenesulfonamide](/img/structure/B7573019.png)

![[4-Fluoro-3-(trifluoromethyl)phenyl]-(1,4-thiazepan-4-yl)methanone](/img/structure/B7573029.png)